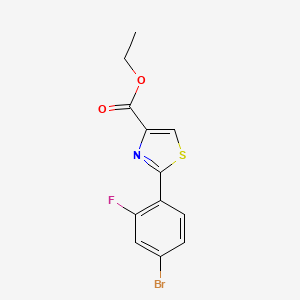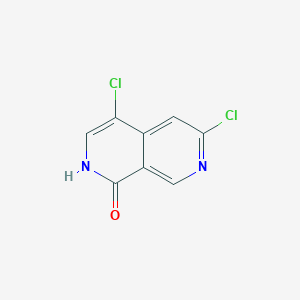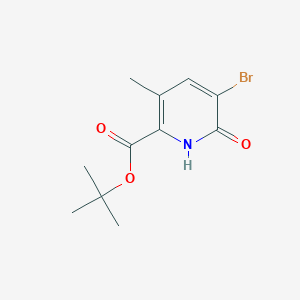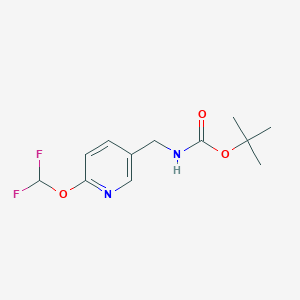
4-(2-Methoxyvinyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyvinyl)benzonitrile is an organic compound with the molecular formula C10H9NO It is characterized by a benzene ring substituted with a nitrile group and a 2-methoxyvinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyvinyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-methoxyvinyl magnesium bromide under Grignard reaction conditions. The reaction is carried out in an anhydrous ether solvent at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable solvents and catalysts, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Methoxyvinyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
4-(2-Methoxyvinyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitrile groups.
Industry: Used in the production of polymers and advanced materials with specific properties.
Propriétés
Formule moléculaire |
C10H9NO |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
4-[(E)-2-methoxyethenyl]benzonitrile |
InChI |
InChI=1S/C10H9NO/c1-12-7-6-9-2-4-10(8-11)5-3-9/h2-7H,1H3/b7-6+ |
Clé InChI |
ASUXXDULIDAXFE-VOTSOKGWSA-N |
SMILES isomérique |
CO/C=C/C1=CC=C(C=C1)C#N |
SMILES canonique |
COC=CC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





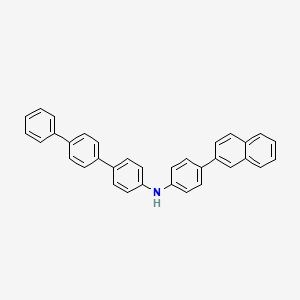
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13660274.png)
![4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13660283.png)
![6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13660291.png)
